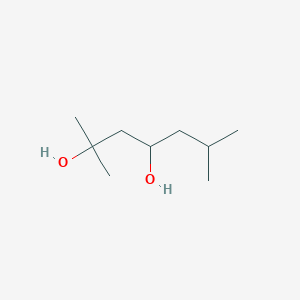
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride is 232.15 . The exact molecular structure could not be found in the search results.Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride is a solid substance . Its molecular weight is 232.15 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenols, compounds related to chlorophenyl structures, are assessed for their environmental impact, particularly in aquatic environments. They are known to exert moderate toxic effects on mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds depend significantly on environmental conditions, with some chlorophenols exhibiting considerable toxicity upon long-term exposure to fish. The organoleptic effects of chlorophenols are also noted, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).
Degradation and Remediation
Research on chlorophenols extends into their degradation and remediation, particularly through biodegradation and advanced chemical processes. Zero valent iron (ZVI) and iron-based bimetallic systems show promise in efficiently dechlorinating chlorophenols, with various iron oxides playing a crucial role in facilitating or hindering the reaction processes. Environmental parameters such as pH, oxygen levels, and co-contaminants significantly impact the degradation efficiency of these systems (Gunawardana, Singhal, & Swedlund, 2011).
Toxic Effects and Mechanisms in Aquatic Life
The toxic effects of chlorophenols and their mechanisms have been extensively studied in aquatic organisms, particularly fish. These compounds can induce oxidative stress, disrupt immune and endocrine systems, and affect cellular health through apoptosis or proliferation. The molecular interactions and pathways involved in these toxic effects highlight the complex impact of chlorophenols on aquatic ecosystems (Ge et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUXODWSVQPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride | |
CAS RN |
324002-54-2 | |
| Record name | 4-(4-chlorophenyl)-4-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)








![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)